What are the chemical properties of L-Tyrosine Benzyl Ester p-Toluenesulfonate?
What are the chemical properties of L-Tyrosine Benzyl Ester p-Toluenesulfonate?
The following technical guide details the chemical properties, synthesis, and applications of L-Tyrosine Benzyl Ester p-Toluenesulfonate.
Executive Summary
L-Tyrosine Benzyl Ester p-Toluenesulfonate (L-Tyr-OBzl[1][2]·TosOH) is a specialized amino acid derivative serving as a critical building block in solid-phase and solution-phase peptide synthesis. Distinguished by its p-toluenesulfonate (tosylate) counterion, this compound offers superior crystallinity and non-hygroscopic stability compared to its hydrochloride counterparts. Its primary utility lies in orthogonal protection strategies , where the benzyl ester moiety protects the C-terminus, remaining stable under acidic conditions used to remove N-terminal protecting groups (e.g., Boc), yet readily cleavable via hydrogenolysis or strong acidolysis.
Chemical Identity & Physicochemical Properties
Structural Analysis
The compound consists of the L-tyrosine amino acid core esterified at the carboxylic acid position with a benzyl group.[3] The amine functionality exists as a protonated ammonium cation, charge-balanced by the p-toluenesulfonate anion. This salt form enhances the lipophilicity and solubility in organic solvents (e.g., chloroform, DMF) compared to the zwitterionic free amino acid.
Figure 1: The modular architecture of the compound, highlighting the protective ester and the stabilizing salt moiety.[2][4][5]
Property Data Table
| Property | Specification |
| CAS Number | 53587-11-4 |
| Formula | C₁₆H₁₇NO₃[1][4][6][7][8] · C₇H₈O₃S (Total: C₂₃H₂₅NO₆S) |
| Molecular Weight | 443.51 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 175–182 °C (Decomposes) |
| Solubility | Soluble in MeOH, DMF, DMSO, CHCl₃; Slightly soluble in water |
| Optical Rotation | [α]D²⁰ = -11.0° to -15.0° (c=3, MeOH) |
| Purity | ≥ 98.0% (HPLC) |
Synthesis & Manufacturing Methodology
Reaction Mechanism: Fischer Esterification
The industrial synthesis utilizes a classic Fischer esterification driven by the removal of water. L-Tyrosine is refluxed with benzyl alcohol in the presence of p-toluenesulfonic acid (p-TsOH).
-
Catalysis: p-TsOH acts as both the acid catalyst to activate the carboxylic carbonyl and the source of the counterion.
-
Thermodynamics: The reaction is reversible; equilibrium is shifted toward the ester by using an excess of benzyl alcohol or by azeotropic removal of water (using benzene or carbon tetrachloride and a Dean-Stark trap).
-
Crystallization: Unlike the hydrochloride salt, which can be hygroscopic and difficult to handle, the tosylate salt precipitates readily upon addition of non-polar solvents (e.g., diethyl ether) as a stable, non-hygroscopic solid.
Figure 2: Step-by-step manufacturing process ensuring high purity and yield.
Standard Laboratory Protocol
-
Setup: Charge a round-bottom flask with L-Tyrosine (100 mmol), Benzyl Alcohol (400 mmol), and p-Toluenesulfonic acid monohydrate (110 mmol). Add 200 mL of Carbon Tetrachloride or Benzene.
-
Reflux: Attach a Dean-Stark apparatus. Heat to reflux until the theoretical amount of water separates (approx. 4-6 hours).
-
Isolation: Cool the reaction mixture to room temperature. Add diethyl ether (500 mL) slowly with stirring. The product will precipitate as a white solid.
-
Purification: Filter the solid, wash extensively with ether to remove residual benzyl alcohol, and recrystallize from Methanol/Ether if necessary.
Reactivity & Applications in Drug Development
Orthogonal Protection Strategy
In peptide chemistry, "orthogonality" refers to the ability to remove one protecting group without affecting others. L-Tyr-OBzl·TosOH is a cornerstone of the Boc/Bzl strategy :
-
N-Terminus (Boc): Labile to mild acid (TFA).
-
C-Terminus (OBzl): Stable to TFA; removed by strong acid (HF) or Hydrogenolysis.
This allows for the stepwise elongation of the peptide chain at the N-terminus while keeping the C-terminal ester intact.
Figure 3: The strategic role of the benzyl ester in selective deprotection pathways.
Critical Advantages Over HCl Salts
-
Solubility: The tosylate anion renders the molecule more soluble in organic solvents used for coupling (DMF, DCM), facilitating faster reaction kinetics.
-
Hygroscopicity: Tosylates are generally non-hygroscopic, ensuring accurate weighing and long-term stability during storage, unlike HCl salts which may absorb atmospheric moisture.
-
Crystallinity: The bulky tosylate group encourages the formation of well-defined crystals, aiding in purification and impurity rejection.
Handling, Safety, and Storage
Signal Word: Warning
| Hazard Class | Statement |
| Skin Irritation | Causes skin irritation (H315). |
| Eye Irritation | Causes serious eye irritation (H319). |
| STOT-SE | May cause respiratory irritation (H335). |
Storage Protocol:
-
Temperature: Store at +2°C to +8°C (Refrigerate).
-
Environment: Keep under inert gas (Argon/Nitrogen) if possible to prevent slow oxidation of the phenolic ring, although the salt is relatively stable.
-
Incompatibility: Strong oxidizing agents.[3]
References
-
Erickson, B. W., & Merrifield, R. B. (1973). Solid-Phase Peptide Synthesis. In The Proteins (Vol. 2, pp. 255-527). Academic Press.
- Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons. (Classic reference for amino acid salt properties).
-
TCI Chemicals. (2023). Product Specification: L-Tyrosine Benzyl Ester p-Toluenesulfonate (CAS 53587-11-4).[6][9][10]
-
Chem-Impex International. (2023). Safety Data Sheet: L-Tyr-OBzl TosOH.
- Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag.
Sources
- 1. prepchem.com [prepchem.com]
- 2. L-Tyrosine benzyl ester p-toluenesulfonate manufacturers and suppliers in india [chemicalbook.com]
- 3. peptide.com [peptide.com]
- 4. researchgate.net [researchgate.net]
- 5. L-Tyrosine benzyl ester p-toluenesulfonate salt, 98%, Thermo Scientific Chemicals 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. chemimpex.com [chemimpex.com]
- 7. peptide.com [peptide.com]
- 8. chem.ucla.edu [chem.ucla.edu]
- 9. L-Tyrosine benzyl ester p-toluenesulfonate(53587-11-4) 1H NMR spectrum [chemicalbook.com]
- 10. calpaclab.com [calpaclab.com]
